1-(Cyclobutylmethyl)piperidine-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclobutylmethyl)piperidine-4-carbaldehyde is a chemical compound with the molecular formula C11H19NO and a molecular weight of 181.28 g/mol It is characterized by a piperidine ring substituted with a cyclobutylmethyl group and an aldehyde functional group at the 4-position
Preparation Methods
The synthesis of 1-(Cyclobutylmethyl)piperidine-4-carbaldehyde typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the Cyclobutylmethyl Group: The cyclobutylmethyl group is introduced via alkylation reactions, where a cyclobutylmethyl halide reacts with the piperidine ring.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of continuous flow reactors for large-scale production.
Chemical Reactions Analysis
1-(Cyclobutylmethyl)piperidine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The piperidine ring can undergo substitution reactions, where the hydrogen atoms are replaced by other functional groups using appropriate reagents.
Condensation: The aldehyde group can participate in condensation reactions, such as the formation of imines or Schiff bases with amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure the desired reaction pathways.
Scientific Research Applications
1-(Cyclobutylmethyl)piperidine-4-carbaldehyde has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the field of neuropharmacology.
Mechanism of Action
The mechanism of action of 1-(Cyclobutylmethyl)piperidine-4-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. Additionally, the piperidine ring can interact with various binding sites, influencing the compound’s overall biological effects .
Comparison with Similar Compounds
1-(Cyclobutylmethyl)piperidine-4-carbaldehyde can be compared with other similar compounds, such as:
1-(Cyclopropylmethyl)piperidine-4-carbaldehyde: This compound has a cyclopropylmethyl group instead of a cyclobutylmethyl group, which may result in different steric and electronic properties.
1-(Cyclohexylmethyl)piperidine-4-carbaldehyde: The presence of a cyclohexylmethyl group can lead to variations in the compound’s reactivity and interactions with biological targets.
4-Formylpiperidine: This simpler compound lacks the cyclobutylmethyl group, making it less sterically hindered and potentially more reactive in certain reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(cyclobutylmethyl)piperidine-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c13-9-11-4-6-12(7-5-11)8-10-2-1-3-10/h9-11H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQTUUSLTYCPCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2CCC(CC2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1488832-78-5 |
Source
|
Record name | 1-(cyclobutylmethyl)piperidine-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.